Cas no 1351382-95-0 (1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-(4-Methyl-furazan-3-ylmethyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
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- インチ: 1S/C14H11N3O4/c1-8-11(16-21-15-8)7-17-6-10(14(19)20)13(18)9-4-2-3-5-12(9)17/h2-6H,7H2,1H3,(H,19,20)
- InChIKey: WOJTYVPMUKVSCL-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=CN(CC2C(C)=NON=2)C2C=CC=CC=21
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 479
- XLogP3: 1.7
- トポロジー分子極性表面積: 96.5
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261483-5g |
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
1351382-95-0 | 97% | 5g |
$1459 | 2021-08-18 | |
Chemenu | CM261483-1g |
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
1351382-95-0 | 97% | 1g |
$1169 | 2021-08-18 | |
Chemenu | CM261483-10g |
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
1351382-95-0 | 97% | 10g |
$1753 | 2021-08-18 | |
Chemenu | CM261483-1g |
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
1351382-95-0 | 97% | 1g |
$1239 | 2023-03-06 |
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidに関する追加情報
Introduction to 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1351382-95-0) and Its Emerging Applications in Chemical Biology
The compound 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, identified by the CAS number 1351382-95-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound combines the structural features of oxadiazole and quinoline scaffolds, which are well-documented for their diverse biological activities. The unique structural motif of this molecule has garnered attention due to its potential to interact with biological targets in novel ways, making it a subject of intense interest for researchers exploring new therapeutic avenues.
At the core of this compound's appeal lies its dual functionality. The 4-methyl-1,2,5-oxadiazole moiety is known for its ability to modulate enzyme activity and interfere with pathogenic processes, while the quinoline backbone is celebrated for its broad spectrum of biological effects, including antimicrobial and anti-inflammatory properties. The integration of these two pharmacophores into a single molecule suggests a synergistic effect that could enhance therapeutic efficacy while minimizing side effects. This design principle aligns with the growing trend in drug discovery towards polypharmacophoric compounds that can address multiple targets simultaneously.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design molecules like 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with greater confidence. Molecular docking studies have indicated that this compound may exhibit inhibitory activity against several key enzymes implicated in inflammatory and metabolic disorders. For instance, preliminary simulations suggest potential binding to cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in pain and inflammation. This aligns with the increasing demand for nonsteroidal anti-inflammatory drugs (NSAIDs) that offer similar efficacy but with improved safety profiles.
The quinoline scaffold is particularly noteworthy for its historical significance in medicinal chemistry. Derivatives of quinoline have been instrumental in treating malaria (e.g., chloroquine and quinine) and have shown promise in oncology as well. The introduction of the 4-methyl-1,2,5-oxadiazole group into this framework expands the chemical space available for exploration, potentially unlocking new mechanisms of action. This modification may confer enhanced binding affinity or altered metabolic stability compared to classical quinolines, making it a valuable candidate for further investigation.
In vitro studies have begun to unravel the mechanistic aspects of this compound's activity. Initial assays have demonstrated dose-dependent inhibition of inflammatory cytokine production in cell-based models, suggesting its potential as an immunomodulatory agent. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which could be exploited to fine-tune binding specificity. Furthermore, the carboxylic acid group at the 3-position provides a site for further functionalization or conjugation to other biomolecules, opening doors for prodrug development or targeted delivery systems.
The synthesis of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid presents an interesting challenge due to the complexity of its heterocyclic core. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Transition-metal-catalyzed cross-coupling reactions are particularly useful for forming carbon-carbon bonds between the oxadiazole and quinoline moieties efficiently. Additionally, palladium-catalyzed C-H activation has emerged as a powerful tool for introducing functional groups at specific positions without extensive pre-functionalization steps.
The pharmacokinetic properties of this compound are also under scrutiny as part of its preclinical development pipeline. Preliminary data suggest favorable solubility and stability under physiological conditions, which are critical factors for oral bioavailability. Moreover, metabolic profiling has identified potential pathways for biotransformation by cytochrome P450 enzymes (CYP450), offering insights into possible drug-drug interactions or degradation pathways that need to be addressed during formulation development.
The integration of machine learning models into drug discovery workflows has accelerated the pace at which compounds like 1-(4-methyl-l , 2 , 5 - oxadiazol - 3 - ylmethyl ) - 4 - oxo - l , 4 - dihydroquinoline - 3 - carboxylic acid are being evaluated for their potential therapeutic value. These models can predict physicochemical properties and biological activities with remarkable accuracy based on large datasets of known compounds. By leveraging such tools early in the discovery process, researchers can prioritize promising candidates like this one while minimizing resources spent on less viable molecules.
The broader significance of this compound lies not only in its individual properties but also as an example of how interdisciplinary approaches can lead to novel therapeutics. The combination of organic chemistry expertise with computational biology allows for more rational design processes that incorporate both structural diversity and mechanistic understanding into early-stage development efforts.
As interest grows around targeting inflammation-related diseases through novel molecular mechanisms, 1-( ( 4 - Methyl - l , 2 , 5 - oxadiazol - 3 - ylmethyl ) ) - 4 - oxo - l , 4 - dihydroquinoline - 3 - carboxylic acid (CAS No: 1351382_95_0) may emerge as a lead compound worthy further exploration by academic institutions or pharmaceutical companies seeking innovative treatments against conditions ranging from arthritis to neuroinflammation . Its unique structural features position it as an exciting candidate whose full potential remains yet unrealized .
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